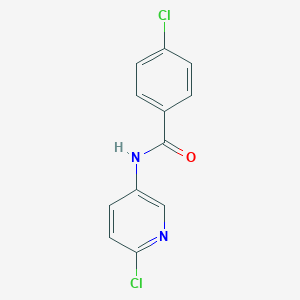

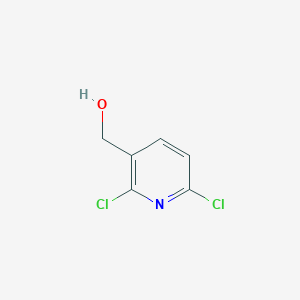

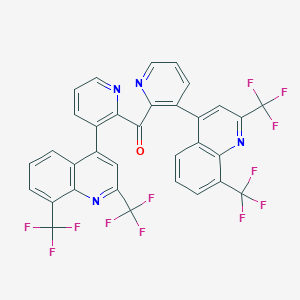

4-chloro-N-(6-chloropyridin-3-yl)benzamide

Vue d'ensemble

Description

ICA 110381, également connu sous le nom de 4-chloro-N-(6-chloropyridin-3-yl)benzamide, est un composé synthétique qui agit comme un activateur des canaux KCNQ. Il est principalement utilisé dans la recherche scientifique en raison de sa capacité à moduler les canaux potassiques dépendants du voltage, en particulier les sous-types KCNQ2 et KCNQ3. Ce composé a montré des propriétés anticonvulsivantes significatives, ce qui en fait un outil précieux dans l'étude des troubles convulsifs .

Applications De Recherche Scientifique

ICA 110381 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, ICA 110381 is used as a tool to study the modulation of voltage-gated potassium channels. It helps researchers understand the structure-activity relationships and the mechanisms of channel activation and inhibition .

Biology

In biology, ICA 110381 is used to investigate the physiological and pathological roles of KCNQ channels in various tissues. It is particularly useful in studying the role of these channels in neuronal excitability and signal transmission .

Medicine

In medicine, ICA 110381 is used in preclinical studies to evaluate its potential as an anticonvulsant agent. It has shown promise in reducing seizure severity and frequency in animal models, making it a potential candidate for the development of new treatments for epilepsy .

Industry

In the industry, ICA 110381 is used in the development of new pharmaceuticals targeting KCNQ channels. Its ability to modulate these channels makes it a valuable compound in the design and synthesis of new drugs for the treatment of neurological disorders .

Mécanisme D'action

Target of Action

The primary target of ICA 110381 is the voltage-gated potassium channel Kv7.2 . Kv7.2, also known as KCNQ2, is a crucial component of the M-current, a type of potassium current that helps regulate the excitability of neurons .

Mode of Action

ICA 110381 acts as an activator of the Kv7.2 channel . It induces rubidium efflux in an agonist-induced rubidium efflux assay using CHO cells . This interaction with its target leads to the opening of the Kv7.2 channels, allowing potassium ions to flow out of the neuron. This outflow of positive ions hyperpolarizes the neuron, making it less likely to fire an action potential .

Biochemical Pathways

The activation of Kv7.2 channels by ICA 110381 affects the neuronal excitability pathway . By increasing the M-current, ICA 110381 reduces the input resistance and shifts the resting membrane potential in a hyperpolarizing direction . This modulation of the neuronal excitability pathway can have significant downstream effects on neuronal signaling and communication.

Pharmacokinetics

It has been reported to have high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier . These properties suggest that ICA 110381 has good bioavailability.

Result of Action

The activation of Kv7.2 channels by ICA 110381 leads to a decrease in neuronal excitability . This reduction in excitability can have a variety of effects at the molecular and cellular level, depending on the specific neuronal circuits involved. Importantly, ICA 110381 has been shown to have anticonvulsive properties , reducing seizure number and increasing the current threshold for seizure induction by amygdala-kindling in rats .

Action Environment

The action, efficacy, and stability of ICA 110381 can be influenced by various environmental factorsFor instance, the compound should be stored at room temperature and in a dark place for stability

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'ICA 110381 implique la réaction du chlorure de 4-chlorobenzoyle avec la 6-chloro-3-aminopyridine. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine dans un solvant organique comme le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, suivi d'une purification par recristallisation ou chromatographie sur colonne pour obtenir le produit pur .

Méthodes de production industrielle

La production industrielle de l'ICA 110381 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour garantir une qualité et un rendement constants. Les conditions de réaction sont optimisées pour maximiser l'efficacité et minimiser la production de sous-produits. Le produit final est soumis à des mesures de contrôle qualité rigoureuses pour garantir sa pureté et son efficacité .

Analyse Des Réactions Chimiques

Types de réactions

L'ICA 110381 subit principalement des réactions de substitution en raison de la présence d'atomes de chlore réactifs sur les cycles benzamide et pyridine. Ces réactions peuvent être catalysées par divers réactifs dans des conditions spécifiques.

Réactifs et conditions courants

Substitution nucléophile : Des réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium dans des solvants polaires comme le diméthylsulfoxyde ou l'éthanol peuvent faciliter les réactions de substitution nucléophile.

Substitution électrophile : Des réactifs tels que le chlorure d'aluminium ou le chlorure ferrique dans des solvants non polaires tels que le chloroforme ou le dichlorométhane peuvent favoriser les réactions de substitution électrophile.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec l'hydroxyde de sodium peut conduire à la formation de dérivés hydroxylés, tandis que la substitution électrophile avec le chlorure d'aluminium peut entraîner la formation de dérivés chlorés .

Applications de la recherche scientifique

L'ICA 110381 a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie

En chimie, l'ICA 110381 est utilisé comme un outil pour étudier la modulation des canaux potassiques dépendants du voltage. Il aide les chercheurs à comprendre les relations structure-activité et les mécanismes d'activation et d'inhibition des canaux .

Biologie

En biologie, l'ICA 110381 est utilisé pour étudier les rôles physiologiques et pathologiques des canaux KCNQ dans divers tissus. Il est particulièrement utile pour étudier le rôle de ces canaux dans l'excitabilité neuronale et la transmission du signal .

Médecine

En médecine, l'ICA 110381 est utilisé dans des études précliniques pour évaluer son potentiel en tant qu'agent anticonvulsivant. Il a montré des résultats prometteurs pour réduire la gravité et la fréquence des crises chez les modèles animaux, ce qui en fait un candidat potentiel pour le développement de nouveaux traitements de l'épilepsie .

Industrie

Dans l'industrie, l'ICA 110381 est utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les canaux KCNQ. Sa capacité à moduler ces canaux en fait un composé précieux dans la conception et la synthèse de nouveaux médicaments pour le traitement des troubles neurologiques .

Mécanisme d'action

L'ICA 110381 exerce ses effets en se liant aux sous-unités KCNQ2 et KCNQ3 des canaux potassiques dépendants du voltage. Cette liaison améliore l'ouverture de ces canaux, ce qui conduit à une augmentation de l'efflux des ions potassium. L'hyperpolarisation résultante de la membrane cellulaire réduit l'excitabilité neuronale et diminue la probabilité d'activité convulsive .

Comparaison Avec Des Composés Similaires

Composés similaires

Retigabine : Un autre activateur des canaux KCNQ présentant des propriétés anticonvulsivantes similaires.

Flupirtine : Un analgésique non opioïde qui agit également comme un activateur des canaux KCNQ.

Linopirdine : Un composé qui inhibe les canaux KCNQ et est utilisé dans la recherche pour étudier les effets de l'inhibition des canaux

Unicité de l'ICA 110381

L'ICA 110381 est unique par sa forte sélectivité pour les sous-unités KCNQ2 et KCNQ3, ce qui le rend particulièrement efficace pour moduler l'excitabilité neuronale. Ses fortes propriétés anticonvulsivantes et sa capacité à réduire la gravité et la fréquence des crises le distinguent des autres composés similaires .

Propriétés

IUPAC Name |

4-chloro-N-(6-chloropyridin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-9-3-1-8(2-4-9)12(17)16-10-5-6-11(14)15-7-10/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYOGIUAMYSVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ICA 110381 and how does it affect chloride secretion in the colon?

A1: ICA 110381 is a specific activator of Kv7.2/Kv7.3 potassium channels [, ]. These channels play a crucial role in regulating neuronal excitability by generating a hyperpolarizing potassium current. When ICA 110381 activates Kv7.2/7.3 channels in enteric neurons within the submucosal plexus of the colon, it leads to neuronal hyperpolarization and reduces their excitability []. This, in turn, inhibits the release of neurotransmitters that stimulate chloride secretion from epithelial cells, ultimately decreasing chloride secretion in the colon [].

Q2: What is the evidence that ICA 110381 acts specifically on Kv7.2/7.3 channels to exert its inhibitory effect on chloride secretion?

A2: Several lines of evidence support the specificity of ICA 110381 for Kv7.2/7.3 channels:

- Flupirtine, a non-selective Kv7 channel activator, inhibits chloride secretion similarly to ICA 110381, suggesting the involvement of Kv7 channels [].

- ICA 110381 does not affect chloride secretion when applied directly to epithelial cells (T84 cell line), indicating it acts on neuronal rather than epithelial targets [].

- Immunofluorescence studies confirm the presence of Kv7.2 and Kv7.3 channel proteins in the submucosa of the mouse distal colon, where ICA 110381 exerts its effects [].

- In a separate study using human iPSC-derived sensory neurons, ICA 110381 successfully hyperpolarized resting membrane potential and modulated neuronal excitability, further supporting its action on Kv7.2/7.3 channels [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid](/img/structure/B151009.png)

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)